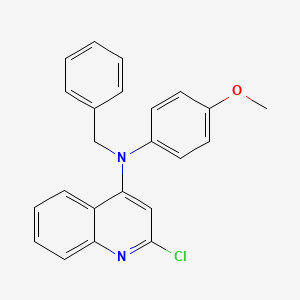
6-Chloro-5-iodonicotinonitrile
Descripción general
Descripción
6-Chloro-5-iodonicotinonitrile is a heterocyclic organic compound with the molecular formula C6H2ClIN2. It is a derivative of nicotinonitrile, characterized by the presence of both chlorine and iodine atoms on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-iodonicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method is the sequential halogenation of 6-chloronicotinonitrile using iodine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetonitrile or dimethylformamide
Catalyst: Copper(I) iodide or palladium-based catalysts
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and heat transfer.
Purification: Crystallization or chromatography techniques to achieve high purity levels.
Safety Measures: Proper handling of halogenated compounds and waste disposal to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-5-iodonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or amines in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethyl sulfoxide.
Major Products
Substituted Nicotinonitriles: Products with various functional groups replacing chlorine or iodine.
Biaryl Compounds: Products from coupling reactions, useful in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
6-Chloro-5-iodonicotinonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents targeting specific biological pathways.
Material Science: Utilized in the preparation of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-5-iodonicotinonitrile depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The presence of halogens can enhance binding affinity and selectivity.
Chemical Reactions: Acts as a versatile building block, facilitating the formation of new bonds through substitution or coupling reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-5-bromonicotinonitrile
- 6-Chloro-5-fluoronicotinonitrile
- 6-Chloro-5-iodopyridine
Uniqueness
6-Chloro-5-iodonicotinonitrile is unique due to the combination of chlorine and iodine atoms, which provides distinct reactivity patterns. The iodine atom, being larger and more polarizable, offers unique opportunities for coupling reactions compared to other halogens .
Propiedades
IUPAC Name |
6-chloro-5-iodopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBAKJMIWPAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


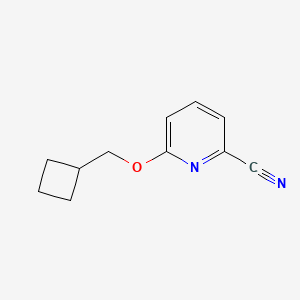
![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)
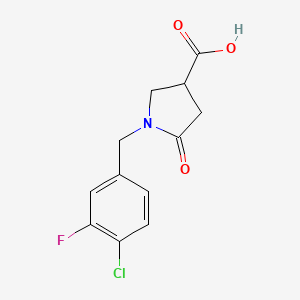
![2-(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)
![7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid](/img/structure/B1394338.png)
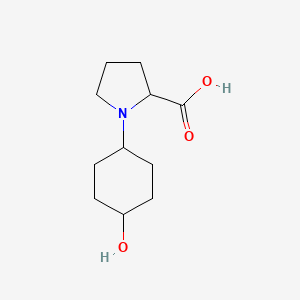
![Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate](/img/structure/B1394340.png)
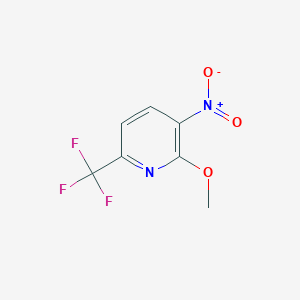
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1394345.png)

![Methyl (4-{[(2-Amino-4-methoxyphenyl)amino]sulphonyl}phenoxy)acetate](/img/structure/B1394348.png)
![Ethyl Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1394349.png)
![2-Chloro-4-[4-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B1394352.png)
